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This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic

data for 6-(bromomethyl)-1H-indazole hydrobromide (CAS 368426-63-5), a key building

block in medicinal chemistry. While experimentally obtained spectra for this specific salt are not

readily available in the public domain, this guide, grounded in established principles and data

from closely related analogs, offers a robust framework for its characterization.[1][2][3] By

synthesizing information from nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) of similar indazole derivatives, we present a detailed and predictive

spectroscopic profile.

The structural integrity of pharmaceutical intermediates is paramount. This guide is structured

to not only present the predicted data but also to explain the scientific reasoning behind these

predictions, empowering researchers to confidently identify and characterize this compound.

Molecular Structure and Key Features
6-(bromomethyl)-1H-indazole hydrobromide possesses a bicyclic aromatic indazole core, a

reactive bromomethyl group at the 6-position, and is salified with hydrobromic acid. These
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features will manifest in distinct ways across different spectroscopic techniques.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

For 6-(bromomethyl)-1H-indazole hydrobromide, both ¹H and ¹³C NMR will provide a

detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the

indazole ring, the methylene protons of the bromomethyl group, and the N-H proton. The

hydrobromide salt form will influence the chemical shifts, particularly of the N-H and adjacent

protons, due to protonation of the indazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
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Proton
Predicted
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

N-H ~13.5 broad singlet -

The acidic N-H

proton of the

indazole,

deshielded by

the aromatic

system and

protonation.

H-3 ~8.2 singlet -

A characteristic

singlet for the H-

3 proton in 1H-

indazoles.

H-4 ~7.8 doublet ~8.5
Ortho-coupling to

H-5.

H-5 ~7.3
doublet of

doublets
~8.5, ~1.5

Ortho-coupling to

H-4 and meta-

coupling to H-7.

H-7 ~7.6 singlet -

Expected to be a

singlet or a

narrow doublet

due to small

meta-coupling.

-CH₂Br ~4.8 singlet -

Methylene

protons adjacent

to an electron-

withdrawing

bromine atom

and the aromatic

ring.
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Causality Behind Predictions: The chemical shifts are predicted based on the known spectrum

of 1H-indazole and the substituent effects of the bromomethyl group.[4][5] The electron-

withdrawing nature of the bromine atom and the aromatic ring deshields the methylene

protons. The hydrobromide salt form is expected to lead to a downfield shift of the N-H proton.

The use of a polar aprotic solvent like DMSO-d₆ is recommended to observe the exchangeable

N-H proton.

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon

environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon
Predicted Chemical Shift
(ppm)

Rationale

C-3 ~135 Aromatic CH carbon.

C-3a ~122 Aromatic quaternary carbon.

C-4 ~128 Aromatic CH carbon.

C-5 ~122 Aromatic CH carbon.

C-6 ~138

Aromatic quaternary carbon

bearing the bromomethyl

group.

C-7 ~110 Aromatic CH carbon.

C-7a ~140 Aromatic quaternary carbon.

-CH₂Br ~33
Aliphatic carbon attached to

bromine.

Causality Behind Predictions: The assignments are based on the established ¹³C NMR data for

substituted indazoles.[6][7] The carbon bearing the bromomethyl group (C-6) is expected to be

significantly downfield due to the substituent effect. The chemical shift of the methylene carbon

is characteristic for a carbon attached to a bromine atom.
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Experimental Protocol for NMR Data Acquisition
A self-validating system for NMR analysis ensures data integrity.

Caption: Workflow for NMR data acquisition and processing.

Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of 6-(bromomethyl)-1H-indazole hydrobromide will be

characterized by absorptions corresponding to N-H, C-H, C=C, and C-Br bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3200-2800 Broad, Strong

N-H and C-H stretching

vibrations of the protonated

indazole ring.

~3100 Medium Aromatic C-H stretching.

~2950 Medium
Aliphatic C-H stretching of the -

CH₂Br group.

~1620, ~1500 Medium-Strong
C=C stretching vibrations of

the aromatic indazole ring.

~1450 Medium CH₂ bending vibration.

~1250 Medium C-N stretching vibration.

~600 Medium-Strong C-Br stretching vibration.

Causality Behind Predictions: The predicted absorption bands are based on the known IR

spectra of indazole and its derivatives.[8][9] The broadness of the N-H stretch is a hallmark of

hydrogen bonding and the presence of the hydrobromide salt. The C-Br stretch typically

appears in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR)
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Caption: Workflow for ATR-IR data acquisition and processing.

Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 6-(bromomethyl)-1H-indazole hydrobromide, electrospray ionization (ESI)

is a suitable technique. The hydrobromide salt will likely dissociate, and the protonated

molecule [M+H]⁺ of the free base will be observed.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z (amu) Interpretation

211/213

[M+H]⁺ of the free base, 6-(bromomethyl)-1H-

indazole. The isotopic pattern with two peaks of

nearly equal intensity is characteristic of a single

bromine atom.

132 [M+H - Br]⁺, loss of a bromine radical.

Causality Behind Predictions: The molecular weight of the free base, 6-(bromomethyl)-1H-

indazole (C₈H₇BrN₂), is approximately 211/213 g/mol , accounting for the two isotopes of

bromine (⁷⁹Br and ⁸¹Br).[10][11] The most likely fragmentation pathway is the loss of the

bromine atom, a good leaving group, to form a stable carbocation.

Experimental Protocol for MS Data Acquisition (ESI)
Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic

characterization of 6-(bromomethyl)-1H-indazole hydrobromide. The presented NMR, IR,

and MS data, derived from established principles and analysis of related compounds, offer a

solid foundation for researchers in the field of drug discovery and development. The detailed

experimental protocols and the rationale behind the spectral interpretations are designed to

ensure the integrity and reliability of the analytical process. By following these guidelines,

scientists can confidently identify and characterize this important synthetic intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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